![molecular formula C17H11N3O4S B2657033 3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326837-40-4](/img/structure/B2657033.png)
3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It appears as a white amorphous powder . The molecular formula is C24H24O5N2S and the molecular weight is 452 gmol-1 .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives are determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopy techniques. For instance, IR spectroscopy reveals the presence of N-H stretching, C-H stretching of the aromatic ring, -CH2 stretching, C=O stretching, C=C stretching of the aromatic ring, and -SO2 stretching . 1H-NMR provides information about the hydrogen atoms in the molecule .Chemical Reactions Analysis
The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This suggests that they may interact with these enzymes in some way, although the exact nature of these interactions is not clear from the available information.Physical And Chemical Properties Analysis
This compound has a melting point of 134-135 °C . Its IR spectrum shows peaks at 3258 cm-1 (N-H stretching), 3047 cm-1 (C-H stretching of aromatic ring), 2936 cm-1 (-CH2 stretching), 1711 cm-1 (C=O stretching), 1643 cm-1 (C=C stretching of aromatic ring), and 1385 cm-1 (-SO2 stretching) .Future Directions
The compound has shown potential as an antibacterial agent , suggesting that it could be further studied for potential use in treating bacterial infections. Additionally, its moderate to weak inhibition of cholinestrases and lipoxygenase enzymes indicates that it could be investigated for potential therapeutic applications related to these enzymes.
properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4S/c21-16-14-13(10-2-1-5-18-15(10)25-14)19-17(22)20(16)9-3-4-11-12(8-9)24-7-6-23-11/h1-5,8H,6-7H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFILDYUFVVKCPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=O)C4=C(C5=C(S4)N=CC=C5)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.